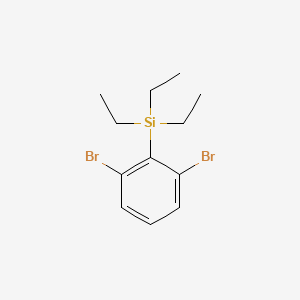

Silane, (2,6-dibromophenyl)triethyl-

Description

BenchChem offers high-quality Silane, (2,6-dibromophenyl)triethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (2,6-dibromophenyl)triethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

650598-46-2 |

|---|---|

Molecular Formula |

C12H18Br2Si |

Molecular Weight |

350.16 g/mol |

IUPAC Name |

(2,6-dibromophenyl)-triethylsilane |

InChI |

InChI=1S/C12H18Br2Si/c1-4-15(5-2,6-3)12-10(13)8-7-9-11(12)14/h7-9H,4-6H2,1-3H3 |

InChI Key |

YEBAJRWBSFLCOW-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=C(C=CC=C1Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Silane, 2,6 Dibromophenyl Triethyl

Established Synthetic Routes and Reaction Pathways

The primary and most established methods for the synthesis of arylsilanes, including sterically hindered derivatives like (2,6-dibromophenyl)triethylsilane, involve the formation of a carbon-silicon bond through nucleophilic substitution on a silicon electrophile by an aryl organometallic reagent. The two main approaches are the Grignard reaction and the use of organolithium reagents.

A common strategy involves the reaction of an aryl Grignard reagent with a chlorosilane. researchgate.net For the synthesis of (2,6-dibromophenyl)triethylsilane, this would theoretically involve the formation of a Grignard reagent from 1,3-dibromobenzene (B47543). However, the formation of a Grignard reagent at the 2-position of 1,3-dibromobenzene is challenging due to the steric hindrance imposed by the two bromine atoms. An alternative and more plausible route is the reaction of a pre-formed organolithium species with triethylchlorosilane.

General reaction conditions for the synthesis of aryl(trialkoxy)silanes from aryl Grignard and lithium reagents have been developed, where ortho-, meta-, and para-substituted bromoarenes undergo efficient metalation and silylation. nih.gov

Mechanistic Investigations of Coupling Reactions

The mechanism of arylsilane formation via organometallic routes is well-understood. In the case of using an organolithium reagent, the reaction proceeds through a metal-halogen exchange or a direct deprotonation (lithiation). For 1,3-dibromobenzene, a halogen-lithium exchange is the more probable pathway to generate the desired 2,6-dibromophenyllithium intermediate.

The formation of the organolithium intermediate is typically the rate-determining step and is often carried out at low temperatures to prevent side reactions, such as rearrangement or decomposition. core.ac.uk Once formed, the highly nucleophilic carbanion of the 2,6-dibromophenyllithium attacks the electrophilic silicon atom of triethylchlorosilane, displacing the chloride ion and forming the desired C-Si bond. The steric hindrance around the carbanion can significantly influence the reaction rate and may require extended reaction times or elevated temperatures for the coupling step to proceed to completion.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of Silane (B1218182), (2,6-dibromophenyl)triethyl-. Key parameters that require careful consideration include the choice of solvent, temperature, and the stoichiometry of the reagents.

For the lithiation of dibromobenzenes, ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly employed. The choice of solvent can influence the reactivity of the organolithium species. psu.edu The temperature for the lithiation step is critical and is typically maintained at low temperatures (e.g., -78 °C) to ensure regioselectivity and prevent unwanted side reactions.

The subsequent silylation reaction with triethylchlorosilane may require warming to room temperature or even gentle heating to overcome the steric hindrance. The stoichiometry of the alkyllithium reagent and the chlorosilane is also a key factor. An excess of the organolithium reagent can lead to the formation of diarylated or triarylated silane byproducts. nih.gov

Illustrative Data for Optimization of a Hypothetical Synthesis:

| Entry | Alkyllithium Reagent | Solvent | Lithiation Temp. (°C) | Silylation Temp. (°C) | Yield (%) |

| 1 | n-BuLi | Diethyl Ether | -78 | -78 to RT | 45 |

| 2 | s-BuLi | Diethyl Ether | -78 | -78 to RT | 55 |

| 3 | t-BuLi | Diethyl Ether | -78 | -78 to RT | 30 |

| 4 | n-BuLi | THF | -78 | -78 to RT | 50 |

| 5 | s-BuLi | THF | -78 | -78 to RT | 62 |

| 6 | s-BuLi | THF | -90 | -90 to RT | 65 |

This table is for illustrative purposes and represents typical trends observed in the synthesis of sterically hindered arylsilanes. Actual experimental results for the target compound may vary.

Novel Approaches to Synthesis

While traditional organometallic routes are established, research into novel synthetic methodologies continues, driven by the desire for more efficient, selective, and environmentally benign processes.

Exploration of Catalytic Synthetic Methods

Catalytic C-H silylation has emerged as a powerful tool for the synthesis of arylsilanes, offering an atom-economical alternative to traditional methods that require pre-functionalized aryl halides. escholarship.org These reactions typically employ transition metal catalysts, such as iridium or rhodium, to activate a C-H bond directly and facilitate the coupling with a hydrosilane.

For the synthesis of (2,6-dibromophenyl)triethylsilane, a directed ortho-C-H silylation approach could be envisioned, although the presence of two ortho-bromo substituents presents a significant challenge for catalyst selectivity and activity. The development of ligands that can tolerate and even leverage the steric and electronic environment of the 2,6-dibromophenyl substrate would be critical for the success of such a strategy.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry encourage the development of synthetic routes that minimize waste, use less hazardous substances, and are more energy-efficient. libretexts.org In the context of synthesizing Silane, (2,6-dibromophenyl)triethyl-, applying green chemistry principles could involve several strategies.

One approach is the use of safer and more environmentally friendly solvents. While ethereal solvents are common in organometallic chemistry, exploring greener alternatives is an active area of research. Additionally, catalytic methods, as discussed above, inherently align with green chemistry principles by reducing the number of synthetic steps and the generation of stoichiometric byproducts. The use of hydrosilanes in catalytic silylation is advantageous as the only byproduct is typically dihydrogen.

Precursor Chemistry and Reactivity

The primary precursor for the synthesis of Silane, (2,6-dibromophenyl)triethyl- via the organometallic route is 1,3-dibromobenzene. nih.gov The reactivity of this precursor is central to the success of the synthesis. The two bromine atoms on the benzene (B151609) ring are deactivating and direct incoming electrophiles to the meta position. However, in the context of metal-halogen exchange or deprotonation, the positions ortho to the bromine atoms become activated.

The key step is the selective formation of the 2,6-dibromophenyllithium or the corresponding Grignard reagent. The lithiation of 1,3-dibromobenzene with strong bases like n-butyllithium can lead to a mixture of products, with lithiation occurring at different positions. The regioselectivity of this reaction is highly dependent on the reaction conditions. psu.edu

The other key precursor is triethylchlorosilane. This is a readily available and highly reactive electrophile. Its reactivity is driven by the polar Si-Cl bond and the ability of silicon to expand its coordination sphere to accommodate the incoming nucleophile.

Role of Starting Materials in Product Purity and Selectivity

The purity and selectivity of the synthesis of Silane, (2,6-dibromophenyl)triethyl- are critically dependent on the quality and nature of the starting materials.

1,3-Dibromo-2-halobenzene: The choice and purity of the starting aryl halide are paramount. The ideal precursor would be 1,3-dibromo-2-iodobenzene, as the carbon-iodine bond is the most reactive towards magnesium, facilitating the selective formation of the Grignard reagent at the 2-position. If 1,2,3-tribromobenzene (B42115) is used, there is a significant risk of forming a mixture of Grignard reagents, leading to a complex product mixture that would be challenging to separate. The presence of any isomeric impurities in the starting aryl halide will directly translate to impurities in the final product.

Magnesium: The quality and activation of the magnesium turnings are crucial for the successful initiation and completion of the Grignard reagent formation. The magnesium surface can be passivated by a layer of magnesium oxide, which can be removed by mechanical means (grinding) or by using activating agents like a small crystal of iodine or 1,2-dibromoethane. youtube.com Incomplete reaction due to poorly activated magnesium will result in unreacted aryl halide, which can complicate the purification process.

Triethylchlorosilane: The purity of the triethylchlorosilane is also a key factor. The presence of other chlorosilanes (e.g., diethyldichlorosilane or ethyltrichlorosilane) would lead to the formation of undesired di- or tri-silylated byproducts. Furthermore, any moisture present in the triethylchlorosilane or the reaction solvent will quench the Grignard reagent, reducing the yield of the desired product and leading to the formation of 1,3-dibromobenzene as a byproduct. chemicalbook.com

Solvent: The choice of an anhydrous ether solvent is critical. Tetrahydrofuran (THF) is often preferred over diethyl ether for the formation of aryl Grignard reagents due to its higher boiling point and better solvating ability for the organomagnesium species. The solvent must be rigorously dried, as water will react readily with the Grignard reagent. chemicalbook.com

The following table summarizes the potential impact of starting material impurities on the final product:

| Starting Material | Potential Impurity | Impact on Product Purity and Selectivity |

|---|---|---|

| 1,3-Dibromo-2-halobenzene | Isomeric dibromohalobenzenes | Formation of isomeric (dibromophenyl)triethylsilanes |

| 1,2,3-Tribromobenzene (if used) | Formation of a mixture of Grignard reagents, leading to multiple silylated products and reduced selectivity. | |

| Magnesium | Magnesium oxide coating | Incomplete reaction, leading to unreacted aryl halide in the product mixture. |

| Triethylchlorosilane | Other chlorosilanes (e.g., Si(Et)Cl2, Si(Et)2Cl2) | Formation of di- and tri-silylated byproducts. |

| Moisture (H2O) | Quenching of the Grignard reagent, leading to the formation of 1,3-dibromobenzene and reduced yield. | |

| Solvent (e.g., THF) | Water | Decomposition of the Grignard reagent, lowering the yield of the desired product. |

Stereochemical Considerations in Synthesis

The term "stereochemical considerations" in the context of the synthesis of Silane, (2,6-dibromophenyl)triethyl- primarily refers to the influence of the steric bulk of the ortho-substituents on the reaction's feasibility and outcome, rather than the generation of stereoisomers, as the target molecule is achiral.

The two bromine atoms at the 2 and 6 positions of the phenyl ring create a highly crowded environment around the carbon atom that will form the bond with the silicon atom. This steric hindrance has several important implications for the synthesis:

Rate of Reaction: The bulky bromine atoms can significantly slow down the rate of the Grignard reaction. The approach of the large triethylchlorosilane molecule to the nucleophilic carbon of the Grignard reagent will be sterically hindered, requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve a reasonable yield.

Side Reactions: The hindered nature of the reaction may promote side reactions. For instance, if the Grignard reagent is not consumed quickly by the triethylchlorosilane, it may participate in Wurtz-type coupling with unreacted aryl halide, leading to the formation of biphenyl (B1667301) derivatives as impurities.

Reagent Choice: The steric hindrance may necessitate the use of more reactive reagents. For example, using an organolithium reagent, formed by reacting the aryl halide with an alkyllithium reagent like n-butyllithium, could be an alternative. Organolithium reagents are generally more reactive than Grignard reagents and might overcome the steric barrier more effectively.

Conformational Effects: While the final product is a single, achiral molecule, the steric interactions between the triethylsilyl group and the ortho-bromine atoms will dictate the preferred conformation of the molecule. The rotation around the aryl-silicon bond will be restricted, and the molecule will adopt a conformation that minimizes the steric clash between the bulky substituents. This conformational preference can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

The following table outlines the key stereochemical (steric) considerations and their potential consequences:

| Stereochemical (Steric) Consideration | Consequence | Mitigation Strategy |

|---|---|---|

| Steric hindrance from two ortho-bromine atoms | Reduced reaction rate for silylation. | Use of higher reaction temperatures, longer reaction times, or more reactive organometallic reagents (e.g., organolithium). |

| Increased likelihood of side reactions (e.g., Wurtz coupling). | Careful control of stoichiometry and reaction conditions; slow addition of the electrophile. | |

| Restricted rotation around the aryl-silicon bond | Adoption of a specific, sterically favored conformation. | Characterization of the conformational properties using spectroscopic methods (e.g., NMR). |

Advanced Spectroscopic and Structural Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

NMR spectroscopy is the cornerstone for elucidating the molecular structure of "Silane, (2,6-dibromophenyl)triethyl-" in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

A complete structural assignment requires the analysis of multiple active nuclei within the molecule, primarily proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si).

¹H NMR Spectroscopy : This technique provides information on the number and type of hydrogen atoms. For "Silane, (2,6-dibromophenyl)triethyl-," the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the triethylsilyl group. The aromatic region would likely display a triplet and a doublet, characteristic of the A₂B spin system of the 2,6-disubstituted phenyl ring. The ethyl groups would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a corresponding triplet for the methyl protons.

¹³C NMR Spectroscopy : This analysis identifies all unique carbon environments. The spectrum for this compound would show signals for the aromatic carbons and the two distinct carbons of the ethyl groups. The carbon attached to the silicon atom (ipso-carbon) and the carbons bonded to bromine would have characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

²⁹Si NMR Spectroscopy : As the central atom of the silyl (B83357) group, the ²⁹Si nucleus provides a unique spectral signature. The chemical shift of the silicon atom is highly sensitive to its electronic environment. For triethyl(phenyl)silane (B14091822) derivatives, the ²⁹Si signal is expected in a specific region of the spectrum, and its precise location can confirm the substitution pattern on the silicon atom. For example, the ²⁹Si chemical shift for triethylsilane itself is known, providing a baseline for comparison.

Table 1: Predicted ¹H, ¹³C, and ²⁹Si NMR Chemical Shift Data for Silane (B1218182), (2,6-dibromophenyl)triethyl- (Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 7.60 - 7.70 | d (Doublet) | Aromatic H (H3, H5) |

| 6.90 - 7.00 | t (Triplet) | Aromatic H (H4) | |

| 0.90 - 1.10 | q (Quartet) | Si-CH₂-CH₃ | |

| 0.70 - 0.90 | t (Triplet) | Si-CH₂-CH₃ | |

| ¹³C | 135 - 140 | Singlet | Aromatic C-Si (C1) |

| 130 - 135 | Singlet | Aromatic C-Br (C2, C6) | |

| 128 - 132 | Singlet | Aromatic CH (C3, C5) | |

| 125 - 128 | Singlet | Aromatic CH (C4) | |

| 5 - 10 | Singlet | Si-CH₂-CH₃ | |

| 3 - 7 | Singlet | Si-CH₂-CH₃ | |

| ²⁹Si | -5 to -10 | Singlet | Si(CH₂CH₃)₃ |

To unambiguously assign all signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled. For "Silane, (2,6-dibromophenyl)triethyl-," a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl groups, confirming their connectivity. It would also show correlations between the adjacent aromatic protons (H3/H4 and H5/H4).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It is invaluable for assigning the carbon signals based on the already assigned proton signals. An HSQC spectrum would show correlations between the aromatic protons and their respective carbons, as well as the methylene and methyl protons with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule. Key expected HMBC correlations would include:

The methylene protons of the ethyl groups to the ²⁹Si nucleus and the methyl carbon.

The aromatic protons (H3/H5) to the silyl-substituted carbon (C1) and the bromine-substituted carbons (C2/C6).

Table 2: Expected 2D NMR Correlations for Silane, (2,6-dibromophenyl)triethyl-

| Experiment | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |

| COSY | ¹H ↔ ¹H | (Si-CH₂-CH₃) ↔ (Si-CH₂-CH₃) | Confirms ethyl group structure. |

| (Aromatic H3/H5) ↔ (Aromatic H4) | Confirms aromatic spin system. | ||

| HSQC | ¹H ↔ ¹³C (1-bond) | (Si-CH₂-CH₃) ↔ (¹³C of CH₂) | Assigns methylene carbon. |

| (Si-CH₂-CH₃) ↔ (¹³C of CH₃) | Assigns methyl carbon. | ||

| (Aromatic H) ↔ (Aromatic ¹³C) | Assigns protonated aromatic carbons. | ||

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | (Si-CH₂-CH₃) ↔ (C1 ipso-carbon) | Connects ethyl groups to the aromatic ring via Si. |

| (Aromatic H3/H5) ↔ (C1, C2, C6) | Confirms substitution pattern of the phenyl ring. |

Mass Spectrometry (MS) for Mechanistic and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For "Silane, (2,6-dibromophenyl)triethyl-," with the molecular formula C₁₂H₁₈Br₂Si, HRMS is critical for confirmation. The presence of two bromine atoms creates a characteristic isotopic pattern (with isotopes ⁷⁹Br and ⁸¹Br) in the mass spectrum, where the M+, M+2, and M+4 peaks appear in an approximate 1:2:1 ratio, which is a definitive signature for a dibrominated compound.

Table 3: Calculated Isotopic Distribution for the Molecular Ion of Silane, (2,6-dibromophenyl)triethyl-

| Ion Formula | Isotopic Composition | Calculated m/z | Relative Abundance (%) |

| [C₁₂H₁₈⁷⁹Br₂Si]⁺ | Both Bromine as ⁷⁹Br | 347.9599 | ~50.5 |

| [C₁₂H₁₈⁷⁹Br⁸¹BrSi]⁺ | One ⁷⁹Br, One ⁸¹Br | 349.9579 | 100 |

| [C₁₂H₁₈⁸¹Br₂Si]⁺ | Both Bromine as ⁸¹Br | 351.9558 | ~49.5 |

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and subjecting it to fragmentation to produce product ions. Analyzing these fragments helps to piece together the molecular structure. The fragmentation of "Silane, (2,6-dibromophenyl)triethyl-" would likely proceed through several key pathways:

Loss of an ethyl radical : A common fragmentation for ethylsilanes, leading to a [M - 29]⁺ ion.

Loss of a bromine atom : Cleavage of the C-Br bond.

Cleavage of the Phenyl-Silicon bond : Resulting in fragments corresponding to the triethylsilyl cation [Si(C₂H₅)₃]⁺ or the dibromophenyl radical.

The analysis of these fragmentation pathways provides robust confirmation of the connectivity between the triethylsilyl moiety and the 2,6-dibromophenyl ring.

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR and MS provide data on molecular structure and connectivity, X-ray diffraction analysis of a single crystal provides the ultimate confirmation of the three-dimensional structure in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's geometry.

Should a suitable single crystal of "Silane, (2,6-dibromophenyl)triethyl-" be grown, X-ray diffraction would reveal:

The precise bond lengths of the Si-C, C-Br, and aromatic C-C bonds.

The bond angles around the tetrahedral silicon atom and within the planar aromatic ring.

The torsion angle between the plane of the phenyl ring and the C-Si-C plane of the ethyl groups, which describes the rotational orientation of the triethylsilyl group relative to the aromatic ring.

Information on intermolecular interactions and crystal packing in the solid state.

As of this writing, a published crystal structure for "Silane, (2,6-dibromophenyl)triethyl-" is not available in open-access crystallographic databases. However, the technique remains the definitive method for solid-state structural analysis.

Single-Crystal X-ray Diffraction

A hypothetical data table for the single-crystal X-ray diffraction analysis of (2,6-dibromophenyl)triethylsilane is presented below. The values are illustrative and would need to be determined experimentally.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for (2,6-dibromophenyl)triethylsilane

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.7 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1645.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.62 |

Powder X-ray Diffraction for Bulk Material Characterization

The diffraction pattern would consist of a series of peaks at specific 2θ angles, corresponding to the different crystal lattice planes. The positions and intensities of these peaks are characteristic of the compound's crystal structure.

Table 2: Hypothetical Powder X-ray Diffraction Data for (2,6-dibromophenyl)triethylsilane

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 60 |

| 25.8 | 3.45 | 75 |

| 30.1 | 2.97 | 50 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For Silane (B1218182), (2,6-dibromophenyl)triethyl-, a DFT analysis would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. Following optimization, various electronic properties could be calculated.

Theoretical studies on similar substituted phenylsilanes have successfully employed DFT to determine optimized geometries and analyze electronic properties. For instance, research on ortho-substituted triphenylsilanols has shown that the presence of substituents in the ortho position significantly influences the molecule's geometry. In the case of (2,6-dibromophenyl)triethylsilane, the bulky bromine atoms at the ortho positions would be expected to cause significant steric hindrance, likely forcing the triethylsilyl group and the phenyl ring into a twisted conformation.

A hypothetical DFT study would likely yield data on bond lengths, bond angles, and dihedral angles. It would also be used to calculate the distribution of electron density, which is crucial for understanding the molecule's polarity and reactivity. The table below illustrates the kind of data that would be generated from such a study.

Hypothetical DFT-Calculated Geometric Parameters for Silane, (2,6-dibromophenyl)triethyl-

| Parameter | Predicted Value |

| Si-C(phenyl) Bond Length | ~1.85 - 1.90 Å |

| C-Br Bond Length | ~1.90 - 1.95 Å |

| Si-C(ethyl) Bond Length | ~1.88 - 1.92 Å |

| C(phenyl)-Si-C(ethyl) Angle | ~108° - 112° |

| Br-C-C-Br Dihedral Angle | ~0° (planar phenyl ring) |

| C(ethyl)-Si-C(phenyl)-C(ortho) Dihedral Angle | Expected to be significant due to steric hindrance |

Note: These values are hypothetical and based on typical bond lengths and angles in similar structures.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical data. While computationally more demanding than DFT, they can provide highly accurate results. An ab initio analysis of Silane, (2,6-dibromophenyl)triethyl- would focus on its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its ability to participate in chemical reactions. A smaller gap generally suggests higher reactivity. In substituted phenylsilanes, it has been shown that the nature of the substituent can significantly affect the energies of these frontier orbitals. The electron-withdrawing nature of the bromine atoms in Silane, (2,6-dibromophenyl)triethyl- would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenyltriethylsilane.

Hypothetical Molecular Orbital Data for Silane, (2,6-dibromophenyl)triethyl-

| Property | Predicted Finding |

| HOMO Energy | Lowered by electron-withdrawing bromine atoms |

| LUMO Energy | Lowered by electron-withdrawing bromine atoms |

| HOMO-LUMO Gap | Potentially altered, influencing reactivity |

| Electron Density on Si | Reduced due to inductive effects of bromine |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach allows for the study of conformational changes and intermolecular interactions, providing a dynamic picture of the molecule's behavior.

Conformational Analysis and Intermolecular Interactions

For a flexible molecule like Silane, (2,6-dibromophenyl)triethyl-, with its rotatable ethyl groups and the bond connecting the silicon to the phenyl ring, MD simulations would be ideal for exploring its conformational landscape. The simulations could identify the most stable conformers and the energy barriers between them. Studies on other aryl silanes have shown that the rotation of phenyl groups is generally facile, with low rotational barriers. However, the steric bulk of the two bromine atoms in the ortho positions of (2,6-dibromophenyl)triethylsilane would likely introduce a significant barrier to rotation around the Si-C(phenyl) bond.

MD simulations could also model how molecules of Silane, (2,6-dibromophenyl)triethyl- interact with each other in a condensed phase, providing insights into its bulk properties.

Simulation of Reaction Pathways and Transition States

MD simulations can be employed to model the progression of a chemical reaction, helping to elucidate reaction mechanisms. By simulating the approach of a reactant to Silane, (2,6-dibromophenyl)triethyl-, it is possible to map out the reaction pathway and identify the transition state structure and its associated energy. This information is crucial for understanding the kine

Structure-Reactivity Correlations from Computational Models

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies of organosilanes.

For analogous compounds like triethylchlorosilane and triethylbromosilane, DFT calculations have been successfully used to elucidate their conformational geometries and vibrational spectra. researchgate.net These studies often utilize levels of theory such as B3LYP with basis sets like 6-31G(*) to provide a balance between accuracy and computational cost. researchgate.net Such calculations can predict the characteristic vibrational modes, including Si-C stretching, C-H bending, and the vibrations of the phenyl ring, which are expected to be significantly influenced by the heavy bromine substituents in "Silane, (2,6-dibromophenyl)triethyl-".

A hypothetical table of predicted spectroscopic data for "Silane, (2,6-dibromophenyl)triethyl-", based on methods applied to similar compounds, is presented below. It is important to note that these are illustrative values and would require specific DFT calculations for validation.

Table 1: Hypothetical Predicted Spectroscopic Data for Silane, (2,6-dibromophenyl)triethyl-

| Spectroscopic Parameter | Predicted Value/Range |

| ¹H NMR (ppm) | |

| -CH₂- (quartet) | 0.8 - 1.2 |

| -CH₃ (triplet) | 0.6 - 1.0 |

| Aromatic-H | 7.0 - 7.5 |

| ¹³C NMR (ppm) | |

| -CH₂- | 5 - 10 |

| -CH₃ | 7 - 12 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-Si | 135 - 140 |

| Aromatic C-H | 128 - 132 |

| ²⁹Si NMR (ppm) | -5 to +5 |

| IR Frequencies (cm⁻¹) | |

| C-H (aliphatic) stretch | 2870 - 2970 |

| C-H (aromatic) stretch | 3050 - 3100 |

| C=C (aromatic) stretch | 1450 - 1600 |

| C-Br stretch | 550 - 650 |

| Si-C stretch | 600 - 800 |

Note: These values are estimations based on typical ranges for similar functional groups and would need to be confirmed by dedicated computational studies on the specific molecule.

Energetic Landscape of Transformations

The energetic landscape of a chemical compound dictates its reactivity and the feasibility of its transformations. Computational chemistry allows for the calculation of the thermodynamics and kinetics of potential reactions involving "Silane, (2,6-dibromophenyl)triethyl-". This includes determining the energies of reactants, transition states, and products.

For instance, studies on related triethylsilane systems have explored their role in reactions such as Si-H functionalization. rsc.org The energetic profiles of such reactions can be calculated to understand the reaction mechanisms and to predict the most favorable pathways. For "Silane, (2,6-dibromophenyl)triethyl-", potential transformations could include nucleophilic substitution at the silicon center, or reactions involving the carbon-bromine bonds, such as cross-coupling reactions.

Table 2: Hypothetical Energetic Landscape Data for a Transformation of Silane, (2,6-dibromophenyl)triethyl-

| Transformation Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +15 to +25 |

| 3 | Intermediate | -5 to +5 |

| 4 | Transition State 2 | +10 to +20 |

| 5 | Products | -10 to -30 |

Note: This table represents a generic, hypothetical reaction pathway. The actual energetic landscape would be highly dependent on the specific reaction being studied and would require detailed quantum mechanical calculations.

Applications in Advanced Materials Science Research

Precursor for Organic Electronic and Photonic Materials

The design of novel organic semiconductors is crucial for the advancement of next-generation electronic and photonic devices. Silane (B1218182), (2,6-dibromophenyl)triethyl- serves as a foundational building block for creating such materials, where the strategic placement of the triethylsilyl and dibromo groups can be leveraged to fine-tune the electronic and physical properties of the resulting molecules and polymers.

In the field of OLEDs, arylsilanes have been recognized for their potential to enhance device performance and stability. rsc.org The triethylsilyl group in Silane, (2,6-dibromophenyl)triethyl- can be expected to impart several beneficial characteristics to OLED materials. These include improved solubility in organic solvents, which is advantageous for solution-based processing techniques, and enhanced thermal and chemical stability, contributing to longer device lifetimes. rsc.orgsnu.ac.kr

The 2,6-dibromophenyl moiety allows for the extension of the conjugated system through cross-coupling reactions. For instance, it can be reacted with various aromatic boronic acids or stannanes to synthesize larger, more complex molecules that can function as host materials or emitters in OLEDs. The steric hindrance provided by the triethylsilyl group and the ortho-bromo substituents can prevent intermolecular aggregation (π-π stacking), which is often a cause of luminescence quenching. This can lead to higher photoluminescence quantum yields in the solid state.

Furthermore, silane-containing molecules have been employed as hole-blocking and exciton-blocking layers in phosphorescent OLEDs (PhOLEDs). snu.ac.kr By incorporating the (2,6-dibromophenyl)triethylsilane unit into a larger molecular structure designed for charge transport, it is conceivable to develop materials with deep Highest Occupied Molecular Orbital (HOMO) levels, facilitating efficient hole blocking and electron transport. snu.ac.kr A novel silane-based host material, bis[3-(2-indolo[3,2,1-jk]carbazolyl)phenyl)diphenylsilane (Si-IDCz), has demonstrated a high glass transition temperature and a wide bandgap, leading to blue PhOLEDs with high external quantum efficiency (EQE) of over 15%. bohrium.com

Table 1: Potential Roles of (2,6-dibromophenyl)triethylsilane in OLEDs

| OLED Component | Potential Function of (2,6-dibromophenyl)triethylsilane Moiety |

|---|---|

| Emissive Layer | Precursor for synthesizing non-aggregating, highly fluorescent or phosphorescent emitters. |

| Host Material | Building block for high triplet energy hosts with good thermal stability and processability. |

In OPV devices, the interface between the electron-donating and electron-accepting materials is critical for efficient charge separation and collection. Silane-functionalized materials can play a significant role in optimizing this interface. For instance, silane-functionalized graphene oxide has been used as a hole transport layer in OPV cells, leading to an improvement in power conversion efficiency (PCE). rsc.org The work function of the layer can be tuned by the silane functionalization, resulting in better band-gap alignment. rsc.org

The (2,6-dibromophenyl)triethylsilane unit could be incorporated into conjugated polymers used as donor materials in bulk heterojunction solar cells. The dibromo functionality allows for polymerization via cross-coupling reactions to form polymers like poly(p-phenylene vinylene) (PPV) or poly(phenylene ethynylene) (PPE). The triethylsilyl side groups can enhance the solubility and processability of these polymers, which is often a challenge. Moreover, the silicon atom can influence the electronic properties, potentially lowering the HOMO energy level of the polymer, which can lead to a higher open-circuit voltage (Voc) in the OPV device.

The performance of OFETs is highly dependent on the molecular packing and morphology of the semiconductor layer. The introduction of bulky triethylsilyl groups onto a conjugated polymer backbone, derived from the polymerization of a monomer containing the (2,6-dibromophenyl)triethylsilane unit, can significantly influence these properties. The steric hindrance of the silyl (B83357) group can disrupt excessive π-stacking, which might be beneficial for achieving the desired morphology for efficient charge transport.

Research on difluorobenzothiadiazole-based donor-acceptor copolymers has shown that the length of the alkyl side chains is crucial for electrical performance. mdpi.com Similarly, the triethylsilyl group in polymers derived from (2,6-dibromophenyl)triethylsilane can be expected to play a key role in dictating the polymer's interaction with the dielectric interface and its charge carrier mobility. While longer alkyl chains in some polymers enhance crystallinity and mobility, in other systems, a smoother surface morphology and stronger interaction with the dielectric, potentially favored by the triethylsilyl group, could lead to superior performance in certain OFET architectures. mdpi.com

Component in Polymer and Hybrid Material Systems

Beyond its direct use in the active layers of electronic devices, Silane, (2,6-dibromophenyl)triethyl- can be a valuable component in the synthesis of functional polymers and for the modification of interfaces in composite materials.

The dibromo functionality of Silane, (2,6-dibromophenyl)triethyl- makes it a suitable monomer for polycondensation reactions. For example, it can be used in Suzuki polycondensation with a diboronic acid to create a poly(phenylene) backbone with pendant triethylsilyl groups. Such polymers are of interest for their potential as processable precursors to fully conjugated systems or as materials with high thermal stability. The introduction of silyl-substituted paracyclophane derivatives has been explored as a route to PPV, offering good control over molecular weight. wikipedia.org

Furthermore, the triethylsilyl group can be a site for further chemical modification. While the Si-C bond to the phenyl ring is quite stable, under certain conditions, silyl groups can be cleaved or transformed, offering a pathway to functionalize the polymer after its formation.

Table 2: Polymerization Reactions Utilizing (2,6-dibromophenyl)triethylsilane

| Polymerization Method | Potential Polymer Structure | Key Features |

|---|---|---|

| Suzuki Polycondensation | Alternating copolymers with arylene units | Controlled conjugation length, tunable electronic properties. |

| Heck Polycondensation | Poly(phenylene vinylene) derivatives | Enhanced solubility, potential for high luminescence. |

Silane coupling agents are widely used to modify the surface of inorganic fillers and nanoparticles to improve their compatibility with polymer matrices. raajournal.comnih.govnih.gov This surface modification enhances the interfacial adhesion, leading to improved mechanical and thermal properties of the resulting composite material. mdpi.com While Silane, (2,6-dibromophenyl)triethyl- is not a traditional trifunctional silane coupling agent, its principles can be applied in interfacial engineering.

The (2,6-dibromophenyl)triethylsilane molecule could be used to modify the surface of nanoparticles, such as silica (B1680970) or metal oxides, that have hydroxyl groups on their surface, though less efficiently than trialkoxysilanes. A more plausible route would be to first incorporate the (2,6-dibromophenyl)triethylsilane unit into a polymer chain, and then use the pendant dibromophenyl groups for further reactions, or to leverage the organophilic nature of the triethylsilyl and phenyl groups to promote better dispersion of the polymer in a non-polar matrix or of nanoparticles within that polymer. The chemical surface modification of metal oxide nanoparticles with silane modifiers is an effective method to prevent agglomeration and improve their stability. nih.gov

In the context of hybrid materials for electronics, silane-functionalized polymers can be used to modify dielectric surfaces in OFETs, leading to improved device performance. researchgate.net The (2,6-dibromophenyl)triethylsilane moiety, when part of a polymer, could offer a combination of surface energy modification and reactive sites (the bromine atoms) for subsequent grafting or cross-linking reactions at the interface.

Advanced Coatings and Surface Modification Research

There is a lack of specific research detailing the use of Silane, (2,6-dibromophenyl)triethyl- in advanced coatings or for surface modification. While the fundamental chemistry of silanes allows them to be used for creating self-assembled monolayers and for surface treatments, no studies were found that specifically investigate this particular compound for these purposes.

Self-Assembled Monolayers (SAMs) and Thin Films

Surface Treatment for Controlled Adhesion and Wettability

Similarly, there is no available data or research on the use of Silane, (2,6-dibromophenyl)triethyl- for the treatment of surfaces to control adhesion or wettability.

Energy Storage and Conversion Material Development

The potential application of Silane, (2,6-dibromophenyl)triethyl- in the development of materials for energy storage and conversion also appears to be an unexplored area of research.

Research into Electrolyte Components for Next-Generation Batteries

No studies were found that investigate Silane, (2,6-dibromophenyl)triethyl- as a component in electrolytes for any type of battery technology.

Precursor for Fuel Cell and Supercapacitor Electrode Materials

There is no indication in the available literature that Silane, (2,6-dibromophenyl)triethyl- has been considered or utilized as a precursor for the synthesis of electrode materials for fuel cells or supercapacitors.

Hydrogen Storage Material Design

Research into the design of new materials for hydrogen storage has not included studies on Silane, (2,6-dibromophenyl)triethyl-, according to publicly accessible records.

Future Directions and Emerging Research Avenues

Development of Multifunctional Organosilane Scaffolds

The term "multifunctional scaffold" refers to a core molecular structure that can be readily modified to create a diverse range of materials with tailored properties. researchgate.netvapourtec.combris.ac.uk The (2,6-dibromophenyl)triethylsilane molecule is an excellent candidate for such a scaffold due to the distinct reactivity of its constituent parts.

The two bromine atoms on the phenyl ring are prime sites for functionalization. These positions can be targeted for a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new organic moieties. This would allow for the creation of a library of derivatives with diverse electronic and steric properties. For instance, the introduction of chromophores could lead to novel photoluminescent materials, while the attachment of catalytic centers could yield new, well-defined catalysts.

The development of such multifunctional scaffolds based on (2,6-dibromophenyl)triethylsilane would enable the systematic study of structure-property relationships. By precisely controlling the functional groups attached to the dibromophenyl core, researchers could fine-tune the material's properties for specific applications, ranging from organic electronics to advanced polymers and biomedical devices. mdpi.com

Table 1: Potential Functionalization Strategies for (2,6-dibromophenyl)triethylsilane Scaffolds

| Reaction Type | Target Site | Potential Introduced Functionality | Potential Application Area |

| Suzuki Coupling | C-Br bonds | Aryl or heteroaryl groups | Organic electronics, liquid crystals |

| Sonogashira Coupling | C-Br bonds | Alkynyl groups | Conjugated polymers, molecular wires |

| Buchwald-Hartwig Amination | C-Br bonds | Amino groups | Pharmaceutical intermediates, ligands |

| Lithiation/Borylation | C-Br bonds | Boryl groups for further coupling | Sequential functionalization |

| Directed Ortho-Metalation | C-H bond ortho to SiEt3 | Various electrophiles | Fine chemical synthesis |

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

Machine learning models can be trained on existing data from other organosilane systems to predict the properties of novel derivatives of (2,6-dibromophenyl)triethylsilane. acm.org For example, models could predict the photophysical properties (absorption and emission wavelengths), electronic properties (HOMO/LUMO levels), or even the catalytic activity of virtual libraries of compounds before they are synthesized. This in-silico screening would allow researchers to prioritize the most promising candidates for experimental validation, saving significant time and resources. nih.govarxiv.org

Furthermore, generative AI models could be employed to design entirely new functional molecules based on the (2,6-dibromophenyl)triethylsilane scaffold with desired target properties. arxiv.org These models, by learning the underlying rules of chemical bonding and structure-property relationships, can propose novel chemical structures that a human chemist might not have conceived.

Table 2: Application of AI/ML in the Study of (2,6-dibromophenyl)triethylsilane Derivatives

| AI/ML Technique | Application | Expected Outcome |

| Quantitative Structure-Property Relationship (QSPR) Modeling | Prediction of physical and chemical properties | Rapid screening of virtual libraries to identify candidates with desired properties. |

| Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) | De novo design of novel molecules | Generation of new molecular structures based on the scaffold with optimized properties. |

| Bayesian Optimization | Optimization of reaction conditions | Efficiently finding the best synthetic conditions for functionalization reactions. |

| Natural Language Processing (NLP) | Extraction of information from scientific literature | Mining existing chemical knowledge to inform new research directions. |

Advancements in High-Throughput Experimentation for Application Screening

To fully realize the potential of the vast chemical library that can be generated from the (2,6-dibromophenyl)triethylsilane scaffold, advancements in high-throughput experimentation (HTE) are crucial. nih.gov HTE allows for the rapid synthesis and screening of large numbers of compounds in parallel, dramatically accelerating the pace of discovery. azolifesciences.com

Automated synthesis platforms can be programmed to perform the various cross-coupling and functionalization reactions on the dibromophenyl core in a multi-well plate format. vapourtec.combris.ac.ukimperial.ac.uk This would enable the creation of a physical library of hundreds or even thousands of distinct derivatives in a short period.

Once the library is synthesized, high-throughput screening techniques can be used to evaluate the properties of each compound for a range of applications. For example, automated fluorescence spectroscopy could be used to screen for promising photoluminescent materials, while high-throughput catalysis platforms could assess the activity of each derivative for a specific chemical transformation. The data generated from these HTE campaigns would be invaluable for identifying "hits" for further development and for feeding back into the AI/ML models to improve their predictive power. acs.org

The combination of a versatile molecular scaffold like (2,6-dibromophenyl)triethylsilane with the power of AI/ML for in-silico design and HTE for rapid experimental validation represents a powerful and synergistic approach to modern materials research. This integrated strategy holds the key to unlocking the full potential of this promising but currently under-explored chemical entity.

Table 3: High-Throughput Screening Methods for (2,6-dibromophenyl)triethylsilane Derivatives

| Screening Application | High-Throughput Technique | Measured Property |

| Organic Light-Emitting Diodes (OLEDs) | Automated photoluminescence and electroluminescence measurements | Emission wavelength, quantum yield, device efficiency |

| Homogeneous Catalysis | Parallel reaction screening with GC-MS or LC-MS analysis | Catalytic activity, selectivity, turnover number |

| Polymer Additives | High-throughput rheology and thermal analysis | Viscosity, glass transition temperature, thermal stability |

| Biological Imaging | High-content screening microscopy with fluorescently labeled cells | Cellular uptake, localization, cytotoxicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Silane, (2,6-dibromophenyl)triethyl-, and what analytical methods validate its purity?

- Methodology : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting triethylsilane with 2,6-dibromophenyl lithium or Grignard reagents under inert conditions. Post-synthesis, purity is validated via GC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify substituent positions and silane integration). Cross-referencing with standards like 2,6-dibromobiphenyl (e.g., CAS 851756-50-8) ensures structural accuracy .

Q. How can researchers assess the hydrolytic stability of this silane under varying pH conditions?

- Methodology : Conduct controlled hydrolysis experiments by dissolving the compound in buffered solutions (pH 1–14) and monitoring degradation via HPLC or FTIR . Silane bonds (Si–C) are prone to hydrolysis in acidic/alkaline media; kinetic studies at 25°C and 50°C can quantify degradation rates. Compare results with CRC Handbook data on silane reactivity .

Q. What safety protocols are critical for handling Silane, (2,6-dibromophenyl)triethyl-?

- Methodology : Use inert atmosphere gloveboxes to prevent moisture exposure. Wear nitrile gloves, goggles, and flame-resistant lab coats. Waste must be neutralized with ethanol/water mixtures and stored in sealed containers for professional disposal, as outlined in safety protocols for structurally similar chlorosilanes .

Advanced Research Questions

Q. How does the steric bulk of the 2,6-dibromophenyl group influence silane reactivity in catalytic applications?

- Methodology : Perform comparative kinetic studies using derivatives with varying aryl substituents (e.g., 2,4-dibromo vs. 2,6-dibromo). Monitor reaction rates in hydrosilylation or polymerization via in situ Raman spectroscopy or DSC . Steric hindrance from the 2,6-substituents reduces accessibility to the Si center, altering catalytic efficiency .

Q. Can this silane act as a precursor for fluorinated polymers with enhanced electronic properties?

- Methodology : React the silane with fluorinated olefins (e.g., tetrafluoroethylene) via radical polymerization. Characterize the resulting polymers using X-ray diffraction (crystallinity) and electrochemical impedance spectroscopy (conductivity). Compare with non-brominated analogs to assess bromine’s role in electron-withdrawing effects .

Q. How to resolve contradictions in spectroscopic data when characterizing byproducts from its synthesis?

- Methodology : Use 2D NMR (HSQC, HMBC) to distinguish between regioisomers or silane oligomers. Cross-validate with high-resolution mass spectrometry (HRMS) . For example, a byproduct with m/z 280 could correspond to dibromophenyl fragments; compare with reference spectra from dibromobiphenyl derivatives .

Q. What strategies optimize its use as a ligand in transition-metal complexes for asymmetric catalysis?

- Methodology : Screen Pd or Pt precursors with the silane ligand under varying temperatures and solvents. Analyze coordination modes via X-ray crystallography and enantioselectivity via chiral HPLC . The bromine atoms may enhance π-backbonding, stabilizing metal-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.